[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride
Overview
Description
This compound is also known as 5-DBFPV, which is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .
Chemical Reactions Analysis
Benzofuran compounds are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a yellowish solid, with a melting point of 47–51°C . The NMR data provides further information about the chemical structure of the compound .
Scientific Research Applications
Imaging Agent for β-Amyloid Plaques
18F-FPYBF-2 , a benzofuran derivative closely related to the compound , has been validated as a tracer for amyloid imaging. This compound was studied for its biodistribution and radiation dosimetry in healthy volunteers to evaluate its safety and effectiveness as a diagnostic tool for Alzheimer's disease. Dynamic PET imaging indicated that the hepatobiliary and renal systems were the main pathways for clearance, with high uptake observed in the liver, gall bladder, stomach, and kidneys. The effective dose for the adult dosimetric model was deemed acceptable for administration in patients, highlighting its potential as a reliable diagnostic tool for evaluating AD (Nishii et al., 2018).
Synthesis and Chemical Transformations
Another study unrelated to imaging but focused on the chemical synthesis and transformations of compounds with a similar structure involves the synthesis of 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides . This study described the synthesis, stereospecificity, and some chemical transformations of these compounds, along with their conformational analysis. Such compounds are valuable in medicinal chemistry for the development of nucleoside analogs and potentially for therapeutic applications (Mikhailopulo et al., 2003).
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that some benzofuran derivatives have shown significant antiviral activities . These compounds interact with their targets, leading to inhibitory effects against various viruses .
Biochemical Pathways
It is known that benzofuran derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways.
Result of Action
It is known that some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have similar effects.
Action Environment
It is known that the chemical properties of benzofuran derivatives can be tailored for application under specific conditions , suggesting that environmental factors may play a role in the action of this compound.
Properties
IUPAC Name |
1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;/h2-4,9,12H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZNGYUUJMPELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=C(O1)C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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